Amino(1,3-dithiolan-2-yl)acetic acid is an organosulfur compound characterized by the presence of a dithiolane ring structure. This compound features an amino group attached to a carbon chain that includes a 1,3-dithiolan moiety, which contributes to its unique chemical properties. The molecular formula for amino(1,3-dithiolan-2-yl)acetic acid is , and it is recognized for its potential biological activities and applications in organic synthesis.
These reactions make amino(1,3-dithiolan-2-yl)acetic acid a versatile compound in synthetic organic chemistry.
The synthesis of amino(1,3-dithiolan-2-yl)acetic acid can be achieved through several methods:
These methods highlight the compound's accessibility for research and application purposes.
Amino(1,3-dithiolan-2-yl)acetic acid has several potential applications:
Several compounds share structural similarities with amino(1,3-dithiolan-2-yl)acetic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-amino-2-(1,3-dithiolan-2-yl)acetic acid | Amino Acid Derivative | Contains an additional amino group |
| 2-(1,2-Dithiolan-3-YL)acetic acid | Dithiolane Derivative | Exhibits different oxidation states |
| 2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid | Fluorinated Variant | Enhanced lipophilicity due to trifluoromethyl group |
| 2-[2-(1,3-Dithiolan-2-yl)phenoxy]acetic Acid | Phenoxy Derivative | Potentially improved biological activity |
These compounds highlight the uniqueness of amino(1,3-dithiolan-2-yl)acetic acid while also indicating areas for comparative study regarding their reactivity and biological properties.